molecular formula C4H11ClFNO B13257942 2-Amino-4-fluorobutan-1-ol hydrochloride

2-Amino-4-fluorobutan-1-ol hydrochloride

Cat. No.: B13257942
M. Wt: 143.59 g/mol
InChI Key: CNJQTDMBSZYXQH-UHFFFAOYSA-N
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Description

Significance of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry Building Blocks

The strong carbon-fluorine (C-F) bond enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles. nih.gov Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a compound's bioavailability and its binding affinity to target proteins. nih.govnih.gov Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. nih.govolemiss.edu These strategic modifications are now integral to the development of pharmaceuticals, with fluorinated compounds representing approximately 20% of all drugs on the market. nih.govolemiss.edu

Table 1: Key Physicochemical Effects of Fluorine Substitution in Drug Design

Property Affected Consequence of Fluorination Reference
Metabolic Stability Increased resistance to enzymatic degradation due to the strength of the C-F bond. nih.govresearchgate.net
Binding Affinity Can enhance interactions with target proteins through unique electrostatic and hydrogen bonding capabilities. nih.gov
Lipophilicity Generally increases, which can improve membrane permeability and absorption. nih.govolemiss.edu
Acidity (pKa) Lowers the pKa of nearby acidic protons and the basicity of amines, influencing ionization state and bioavailability. nih.govnih.gov
Conformation Can induce specific molecular conformations due to steric and electronic effects, leading to better target fit. mdpi.com

Overview of Fluoroamino Alcohols as Chiral Scaffolds and Synthetic Intermediates

Fluoroamino alcohols are a class of organic compounds that contain an amine group, a hydroxyl (alcohol) group, and at least one fluorine atom. The presence of these distinct functional groups on a chiral carbon framework makes them exceptionally valuable in synthesis. mdpi.comresearchgate.net They serve as "chiral scaffolds," which are molecular frameworks with a defined three-dimensional structure that can be used as a starting point to build more complex, enantiomerically pure molecules. The use of such chiral building blocks is critical in drug development, where often only one enantiomer (a non-superimposable mirror image) of a molecule is biologically active, while the other may be inactive or even harmful.

As synthetic intermediates, fluoroamino alcohols offer multiple reactive sites for chemical modification. The amino group can be acylated, alkylated, or used to form peptides and other nitrogen-containing heterocycles. The alcohol group can be oxidized, esterified, or converted into a leaving group for substitution reactions. This versatility allows chemists to construct a diverse array of complex target molecules from a single, well-defined fluorinated starting material. mdpi.com Fluorinated amino acids and their derivatives, a closely related class of compounds, have been extensively studied for their ability to confer enhanced stability and unique conformational properties to peptides. olemiss.edumdpi.com The addition of the alcohol functionality in fluoroamino alcohols further expands their synthetic utility beyond peptide chemistry. researchgate.net

Specific Academic Relevance of 2-Amino-4-fluorobutan-1-ol (B1373339) Hydrochloride within Fluorinated Amino Alcohol Chemistry

While extensive literature exists for a wide range of fluorinated amino acids, the specific compound 2-Amino-4-fluorobutan-1-ol hydrochloride is a more specialized building block whose academic relevance can be understood by analyzing its structural features and its potential applications based on the established chemistry of analogous compounds. It is a chiral molecule featuring a primary amine at the C-2 position, a primary alcohol at the C-1 position, and a fluorine atom at the C-4 position.

The synthesis of such a molecule would likely draw from established methods for creating fluorinated amino acids and related structures. mdpi.com For instance, asymmetric synthesis routes could involve the alkylation of chiral glycine (B1666218) equivalents or the stereoselective fluorination of a suitable precursor. mdpi.com The resulting enantiomerically pure 2-Amino-4-fluorobutan-1-ol would be a valuable intermediate. The primary amine and primary alcohol offer orthogonal handles for further synthetic transformations, allowing for the stepwise construction of complex targets.

The hydrochloride salt form is the standard and practical presentation for such an amine-containing compound. The salt formation increases the compound's stability, crystallinity, and ease of handling compared to the free base, which is often an oil and more susceptible to degradation. In a research context, the hydrochloride salt is typically the starting material, from which the free amine can be easily liberated for use in a chemical reaction. Therefore, the academic relevance of this compound is that of a stable, chiral, and synthetically versatile fluorinated building block, poised for use in the synthesis of novel fluorinated pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C4H11ClFNO

Molecular Weight

143.59 g/mol

IUPAC Name

2-amino-4-fluorobutan-1-ol;hydrochloride

InChI

InChI=1S/C4H10FNO.ClH/c5-2-1-4(6)3-7;/h4,7H,1-3,6H2;1H

InChI Key

CNJQTDMBSZYXQH-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(CO)N.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Fluorobutan 1 Ol Hydrochloride

Direct Fluorination Approaches to Fluorinated Amino Alcohols

Direct fluorination involves the substitution of a hydroxyl group with a fluorine atom in a pre-existing amino alcohol. This transformation is accomplished using specialized fluorinating agents, which can be classified based on their mechanism as either nucleophilic or electrophilic.

Nucleophilic fluorinating reagents are widely employed to convert alcohols into alkyl fluorides. Reagents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxofluor, are effective for this deoxofluorination process. thieme-connect.comsigmaaldrich.comsci-hub.se The reaction of β-amino alcohols with these reagents can be complex. Instead of a direct substitution, the reaction often proceeds through a cyclic aziridinium (B1262131) ion intermediate. researchgate.netnih.gov This intermediate is then opened by the fluoride (B91410) ion. The regioselectivity of this ring-opening can lead to the formation of rearranged products, which may be constitutional isomers of the expected compound. researchgate.net

For instance, the treatment of an amino alcohol with Deoxo-Fluor has been shown to result in stereoselective fluorination via an aziridinium intermediate, yielding the fluorinated product in high yield. nih.gov Similarly, Morpho-DAST has been used for the fluorination of diastereomeric alcohols. mdpi.com The choice of reagent and reaction conditions, including the solvent, can influence the reaction's outcome, sometimes favoring dehydration over fluorination. sci-hub.se

Table 1: Examples of Nucleophilic Deoxofluorination of Amino Alcohols

Precursor Reagent Product Yield Reference
N-Benzylmethylamino-hydroxy succinic ester Deoxo-Fluor N-Benzylmethylamino-fluoro succinic ester 90% nih.gov
Diastereomeric α-sulfinyl alcohols Morpho-DAST Fluorinated α-sulfinyl amines N/A mdpi.com

Electrophilic fluorination offers an alternative pathway, utilizing reagents that deliver an electrophilic fluorine species ("F+"). sigmaaldrich.com The most common reagent for this purpose is Selectfluor™ (F-TEDA-BF4). sigmaaldrich.comrsc.org This method is often employed for the fluorination of C-H bonds adjacent to a directing group or for the fluorination of enolates and other electron-rich species. nih.govbrynmawr.edu

In the context of amino acid derivatives, palladium catalysis can be used to direct the fluorination of unactivated C(sp³)–H bonds using Selectfluor. brynmawr.edu Another approach involves the formation of a silyl (B83357) enol ether from a keto-proline derivative, which is then subjected to electrophilic fluorination with Selectfluor. nih.gov Furthermore, radical-based processes initiated by Selectfluor, sometimes in conjunction with a photocatalyst or a silver(I) catalyst, can achieve C-H fluorination of unprotected amino acids. acs.orgnih.gov

Table 2: Applications of Selectfluor in Synthesizing Fluorinated Amino Acid Derivatives

Substrate Type Method Key Reagents Product Type Reference
Amino acid derivatives Pd(II)-catalyzed C-H activation Selectfluor, Pd(II) catalyst, Ag₂CO₃ β-Fluoro amino acids brynmawr.edu
Keto-proline Enol ether fluorination LDA, TMSCl, Selectfluor Fluoro-keto-proline nih.gov
Unprotected amino acids Radical C-H fluorination Selectfluor, Ag(I) catalyst Benzylic fluorinated amino acids acs.org

Multi-Step Synthetic Routes via Non-Fluorinated Precursors

These synthetic strategies build the fluorinated amino alcohol from the ground up, introducing the fluorine atom at a specific stage of a multi-step sequence.

The ring-opening of epoxides with a fluoride nucleophile is a powerful method for generating β-fluoro alcohols (fluorohydrins). arkat-usa.orgresearchgate.net This transformation can be achieved using various fluoride sources, including hydrogen fluoride (HF) complexes like Olah's reagent (pyridine·9HF) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). ucla.eduresearchgate.net The regioselectivity of the ring-opening depends on the substrate and the reaction conditions, potentially occurring at either the more or less sterically hindered carbon of the epoxide. nih.gov

To achieve enantioselectivity, dual-catalyst systems have been developed. For example, a combination of a chiral (salen)Co complex and a chiral amine co-catalyst can promote the highly enantioselective ring-opening of meso and terminal epoxides with benzoyl fluoride as a latent source of fluoride. ucla.edu This method provides access to enantioenriched fluorohydrins under mild conditions. ucla.edu The synthesis of the precursor for 2-Amino-4-fluorobutan-1-ol (B1373339) could involve the opening of a suitable amino-epoxide, where the fluoride attacks the carbon atom destined to bear the fluorine.

This approach involves the synthesis of a precursor molecule that already contains the fluorine atom, such as a fluorinated ketone, aldehyde, ester, or nitro compound. The desired amino alcohol is then formed by the chemical reduction of these functional groups.

For example, a fluorinated β-keto ester could be synthesized and then subjected to a reduction of the ketone to a hydroxyl group, followed by transformation of the ester into an amino alcohol. The reduction of carbonyl compounds is a standard transformation that can be accomplished with a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. semanticscholar.org Similarly, a nitro group can be reduced to a primary amine, typically through catalytic hydrogenation.

A relevant example is the synthesis of α-trifluoromethyl-β-amino alcohols, which was achieved by the reduction of precursor trifluoromethylated β-hydroxy-benzyl-O-oximes using lithium aluminum hydride (LiAlH₄). mdpi.com This demonstrates the viability of reducing a nitrogen-containing functional group to an amine in the presence of a fluorine atom and a hydroxyl group elsewhere in the molecule.

A direct and atom-economical approach to fluorinated amino alcohols is the hydroxyfluorination of allylic amines. This reaction simultaneously introduces both a hydroxyl group and a fluorine atom across the double bond of the substrate.

A diastereodivergent protocol has been developed that enables the conversion of allylic amines into the corresponding amino fluorohydrins. acs.orgnih.gov The process involves the sequential treatment of the allylic amine with tetrafluoroboric acid (HBF₄·OEt₂) and a peroxy acid like m-CPBA. acs.orgnih.gov The reaction proceeds through an in-situ epoxidation of the double bond, directed by the neighboring ammonium (B1175870) ion. This is followed by a regioselective and stereospecific ring-opening of the epoxide by a fluoride ion, which is transferred from the BF₄⁻ counter-ion in an Sₙ2-type process. acs.orgchemrevlett.com This methodology allows for the controlled synthesis of different diastereoisomers of the target amino fluorohydrin. nih.gov

Table 3: Summary of Hydroxyfluorination of an Allylic Amine

Substrate Reagents Key Intermediate Product Yield Reference
Tertiary allylic amine 1. HBF₄·OEt₂, 2. m-CPBA Epoxide Amino fluorohydrin 70% (two steps) acs.org

Transformations from Fluorinated Oxazolidines and Related Heterocycles

The synthesis of fluorinated amino alcohols, including 2-Amino-4-fluorobutan-1-ol, can be effectively achieved through the strategic ring-opening of fluorinated heterocyclic precursors like oxazolidines. This approach leverages the inherent reactivity of the strained ring system and the stereochemical control often afforded by the cyclic structure. Oxazolidines are typically formed from the reaction of a 1,2-amino alcohol with an aldehyde or ketone, creating a stable protecting group for both the amine and hydroxyl functionalities. nih.gov

The core of this synthetic strategy lies in the cleavage of the oxazolidine (B1195125) ring to unmask the amino alcohol. Acid-catalyzed hydrolysis is a common and effective method for this transformation. nih.govacsgcipr.org The reaction mechanism involves protonation of the ring's oxygen or nitrogen atom, which increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by water. acsgcipr.org The choice of acid, such as hydrochloric acid (HCl), is crucial as it not only catalyzes the ring-opening but also forms the desired hydrochloride salt of the final amino alcohol product in the same step.

While direct synthesis of 2-Amino-4-fluorobutan-1-ol from a corresponding fluorinated oxazolidine is a specific application of a general principle, broader studies illustrate the utility of ring-opening strategies for various fluorinated amino compounds. For instance, fluorinated epoxides and aziridines serve as valuable precursors. The ring-opening of a fluorinated epoxide with an azide (B81097) source, followed by reduction, yields a fluorinated amino alcohol. psu.edu Similarly, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled route to 2-amino ethers, a closely related class of compounds. nih.gov Bolek and Ignatowska have also demonstrated the synthesis of β-fluoroalanines and difluoroglutamic acid derivatives through the ring-opening of a cyclic sulfamidate. nih.gov These examples underscore the versatility of using heterocyclic intermediates to install both fluorine and amino alcohol functionalities with high regiochemical and stereochemical control.

The table below summarizes various heterocyclic precursors and the types of amino compounds synthesized through ring-opening reactions, illustrating the breadth of this synthetic approach.

Heterocyclic PrecursorRing-Opening ReagentsProduct Class
N-Acetylneuraminic 4,5-oxazolineAcidic Hydrolysis (e.g., HCl)2,3-Unsaturated Amino Ester
Oxazolidinone-fused AziridineAlcohols / Acid Catalyst2-Amino Ethers
Fluorinated Epoxide EsterTrimethylsilyl (B98337) azide, then H₂/PdFluorinated Threonine Derivatives
Cyclic SulfamidateCopper, BrCF₂CO₂Et, TMEDADifluoroglutamic Acid Derivative

Green Chemistry Principles in the Synthesis of 2-Amino-4-fluorobutan-1-ol Hydrochloride

The application of green chemistry principles to pharmaceutical synthesis is of paramount importance for minimizing environmental impact and improving process safety and efficiency. While specific literature on the green synthesis of this compound is not extensively detailed, general principles and related examples provide a framework for developing more sustainable routes.

Key green chemistry principles applicable to this synthesis include:

Catalysis over Stoichiometric Reagents: Utilizing catalytic amounts of reagents is preferable to using stoichiometric amounts, as it reduces waste. For instance, the reduction of a carboxylic acid or ester precursor to the final alcohol can be achieved via catalytic hydrogenation, a greener alternative to stoichiometric metal hydride reagents like LiAlH₄ or NaBH₄.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The ideal green synthesis would utilize water, supercritical fluids, or solvent-free conditions. Research into multicomponent reactions for synthesizing structurally related 2-amino-4H-pyran derivatives has demonstrated the feasibility of using water as a solvent at ambient temperature, often without the need for a catalyst.

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. Ring-opening reactions, as described in the previous section, can exhibit high atom economy if the ring is opened with a small molecule (like water) that is largely incorporated into the product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable milder reaction conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating.

The following table contrasts traditional synthetic methods with potential green alternatives that could be applied to the synthesis of fluorinated amino alcohols.

Synthetic TransformationTraditional MethodPotential Green AlternativeGreen Principle
Reduction of Carboxylic Acid PrecursorStoichiometric LiAlH₄ in THFCatalytic hydrogenation in waterCatalysis, Safer Solvents
Heterocycle Formation/ReactionUse of volatile organic solvents (e.g., benzene)Solvent-free grinding or reaction in waterSafer Solvents, Energy Efficiency
General SynthesisMulti-step synthesis with isolated intermediatesOne-pot or multicomponent reactionAtom Economy, Waste Prevention

By integrating these principles, future synthetic routes to this compound can be designed to be more sustainable, safer, and more cost-effective.

Development of Novel Catalytic Systems for Fluorinated Amino Alcohol Synthesis

The synthesis of fluorinated amino alcohols has been significantly advanced by the development of novel and highly efficient catalytic systems. These catalysts offer superior control over stereochemistry, particularly for creating chiral centers, and often operate under mild conditions with high yields.

Transition Metal Catalysis: Transition metals like ruthenium, palladium, and nickel are at the forefront of catalytic systems for synthesizing amino alcohols and introducing fluorine.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This method is a powerful tool for the enantioselective reduction of α-amino ketones to chiral 1,2-amino alcohols. Tethered ruthenium catalysts, in particular, have shown exceptional reactivity and enantioselectivity (>99% ee) for the reduction of unprotected α-amino ketone hydrochloride salts. This approach is highly valuable as it avoids the need for protection and deprotection steps, thus shortening the synthetic sequence.

Palladium and Nickel Catalysis: Chiral palladium and nickel complexes have been instrumental in the development of catalytic, enantioselective fluorination reactions. These systems typically involve the coordination of a substrate, such as a β-ketoester, to the metal center, followed by fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The chiral ligands create a specific environment that directs the fluorine atom to one face of the molecule, resulting in high enantiomeric excess.

Photoredox Catalysis: A more recent innovation is the use of visible-light photoredox catalysis for the synthesis of fluorinated amino acids. This metal-free approach utilizes an organic photocatalyst that, upon irradiation with light, can initiate radical processes. A notable application is the carbofluorination of dehydroalanine (B155165) derivatives. In this process, an alkyl radical is generated and adds to the double bond, and the resulting radical intermediate is then trapped by a fluorine source. nih.gov This method allows for the simultaneous and site-specific installation of both a fluorine atom and a new alkyl chain at the α-position of an amino acid under exceptionally mild conditions. nih.gov

The table below provides a summary of various modern catalytic systems used in the synthesis of fluorinated amino alcohols and related compounds, highlighting their key features and performance.

Catalyst SystemReaction TypeSubstrate ExampleKey FeaturesYieldEnantiomeric Excess (ee)
Tethered Ru(II) Complex (e.g., RuCl(S,S)-Teth-TsDpen)Asymmetric Transfer Hydrogenationα-Amino Ketone HCl SaltsProtection-free reduction, high efficiencyHigh>99%
Pd(II) / BINAP ComplexEnantioselective Fluorinationβ-KetoestersCatalytic fluorination of enolatesHighHigh
Ni(II) / DBFOX-Ph ComplexEnantioselective FluorinationCyclic β-KetoestersExtremely high enantioselectivityHigh93-99%
Organic Photocatalyst (e.g., MesAcr⁺)Photoredox CarbofluorinationDehydroalanine DerivativesMetal-free, mild conditions, radical processGoodN/A (forms racemic α-fluoro-α-amino acids)
Trifluoroacetic Anhydride (TFAA) (Catalytic)Enantioselective Rearrangementβ-Amino AlcoholsReduces reagent consumption vs. stoichiometric methods61-99%up to 99%

These advanced catalytic methodologies represent the cutting edge of organic synthesis, providing efficient, selective, and increasingly sustainable pathways to valuable molecules like this compound.

Stereochemical Control in the Synthesis of 2 Amino 4 Fluorobutan 1 Ol Hydrochloride

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral starting materials. Several key strategies have been developed to induce chirality, including the use of chiral auxiliaries, chiral catalysts, and biocatalysts.

Chiral Auxiliaries in Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

One powerful application of chiral auxiliaries in the synthesis of fluorinated amino acids, the precursors to fluorinated amino alcohols, involves the use of nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. For the synthesis of analogous compounds like (S)-2-Amino-4,4,4-trifluorobutanoic acid, a recyclable chiral auxiliary is employed to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated under basic conditions. The chiral auxiliary guides the alkylating agent to one face of the complex, resulting in high diastereoselectivity. Subsequent disassembly of the complex under acidic conditions yields the desired enantiomerically enriched amino acid and allows for the recovery of the chiral ligand nih.govnih.govresearchgate.net. This methodology is highly relevant for the synthesis of 2-amino-4-fluorobutanoic acid, the direct precursor to 2-Amino-4-fluorobutan-1-ol (B1373339).

Another widely used class of chiral auxiliaries are oxazolidinones, often referred to as Evans auxiliaries. These are typically derived from readily available chiral amino alcohols. By attaching an acyl group to the nitrogen of the oxazolidinone, the resulting imide can undergo highly diastereoselective enolate formation and subsequent alkylation or aldol reactions. The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite side. The auxiliary can then be cleaved under various conditions to reveal the chiral carboxylic acid, alcohol, or aldehyde. While not specifically detailed for 2-Amino-4-fluorobutan-1-ol, this is a general and powerful strategy for stereocontrol in similar molecules wikipedia.orgnih.govblogspot.com.

Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have also been developed for the stereoselective alkylation, hydroxylation, and fluorination of amide enolates, offering excellent diastereoselectivities cyu.fr.

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary TypeExampleApplicationKey Features
Schiff Base ComplexesNi(II) complex of glycine and a chiral ligandAsymmetric synthesis of fluorinated α-amino acidsRecyclable auxiliary, high diastereoselectivity
Oxazolidinones (Evans)(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneDiastereoselective alkylations and aldol reactionsHigh facial selectivity, well-established methodology
Fluorinated Oxazolidines (FOX)Trifluoromethylated oxazolidinesStereoselective alkylation, hydroxylation, fluorinationExcellent diastereoselectivity

Chiral Catalysis for Enantioselective Transformations

Chiral catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Both transition metal catalysts and organocatalysts have been successfully employed in the synthesis of chiral fluorinated compounds.

Asymmetric hydrogenation is a prominent example of transition metal catalysis. For the synthesis of β-amino acid derivatives, rhodium complexes with chiral phosphine ligands, such as those of the Josiphos family, have been used to catalyze the direct asymmetric hydrogenation of unprotected enamines with high yields and enantioselectivities (93-97% ee) nih.gov. This strategy could be adapted for the synthesis of 2-amino-4-fluorobutanoic acid precursors.

Molybdenum-based catalysts have also been shown to facilitate the enantioselective amination of α-hydroxy esters through a cooperative catalysis mechanism involving a chiral molybdenum complex and a chiral phosphoric acid, yielding N-protected α-amino acid esters in good yields and high enantioselectivity nih.gov.

Biocatalytic Methods for Stereoselective Production

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. For the synthesis of chiral amines and amino acids, transaminases (also known as aminotransferases) are particularly powerful biocatalysts. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or α-keto acid acceptor.

The use of ω-transaminases is a well-established method for producing optically pure amines from their corresponding ketones nih.gov. This approach can be applied in a dynamic kinetic resolution process to synthesize β-branched aromatic α-amino acids with high diastereo- and enantioselectivity nih.govchemrxiv.org. In such a process, a thermophilic transaminase can tolerate the conditions required for the in-situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This strategy is applicable to the synthesis of fluorinated amino acids like 2-amino-4-fluorobutanoic acid from the corresponding α-keto acid mdpi.com.

Diastereoselective Synthesis and Isomer Separation

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. In the context of 2-Amino-4-fluorobutan-1-ol, which has two stereocenters, controlling the relative configuration (syn or anti) is crucial.

A common strategy involves the diastereoselective reduction of an α-amino ketone precursor. The choice of reducing agent and protecting groups on the amine can influence the stereochemical outcome. For instance, the reduction of N-t-BOC-protected N-alkyl-α-aminoketones with bulky reducing agents like LiEt₃BH often leads to the syn-β-amino alcohol with high selectivity. Conversely, removal of the BOC group prior to reduction can favor the formation of the anti-β-amino alcohol.

Once a mixture of diastereomers is formed, their separation is often possible due to their different physical properties, such as solubility and chromatographic behavior libretexts.org. Techniques like crystallization or column chromatography can be employed to isolate the desired diastereomer researchgate.netcore.ac.uk. For example, the diastereomers of isoleucine, which also has two chiral centers, can be separated using high-performance liquid chromatography (HPLC) with a specialized chiral column after derivatization with a chiral resolving agent nih.gov.

Dynamic Kinetic Resolution Techniques in Fluorinated Amino Alcohol Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of a racemic starting material into a single enantiomer of the product with a yield of up to 100% nih.gov.

In the synthesis of α-amino acids, DKR can be achieved using a combination of stereoselective amino acid amidases and an α-amino-ε-caprolactam racemase. This enzymatic system allows for the conversion of a racemic amino acid amide into a single enantiomer of the corresponding amino acid nih.gov.

A biocatalytic DKR process using a transaminase has been developed for the synthesis of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity nih.govchemrxiv.org. This approach relies on a thermophilic enzyme that can operate under conditions that facilitate the racemization of the starting α-keto acid, leading to the exclusive formation of the desired L-amino acid product.

Furthermore, asymmetric transfer hydrogenation can be employed in a DKR of α-amino ketones to produce β-amino alcohols with high diastereoselectivity and enantioselectivity acs.org. Matching the protecting group on the amine with the appropriate reducing agent is key to achieving high conversion and stereocontrol.

Enantiopurity Assessment Methodologies during Synthesis

The determination of enantiomeric excess (ee) and absolute configuration is a critical step in asymmetric synthesis. Several analytical techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers and determining their relative amounts phenomenex.com. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times sigmaaldrich.comchromatographyonline.com. For amino acids and their derivatives, various types of CSPs are available, including those based on macrocyclic glycopeptides like teicoplanin (e.g., Astec CHIROBIOTIC T column) sigmaaldrich.com. In some cases, derivatization of the analyte with a chiral or achiral reagent is necessary to achieve separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for assessing enantiopurity. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. For fluorinated compounds, ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.

Mosher's method is a classic NMR technique for determining the absolute configuration of chiral alcohols and amines nih.govresearchgate.netspringernature.com. This involves the formation of diastereomeric esters or amides with the chiral derivatizing agent α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons near the stereocenter in the two diastereomers, the absolute configuration can be deduced nih.gov. A supramolecular extension of this method using a bis-thiourea chiral solvating agent has also been developed for the analysis of N-amino acid derivatives mdpi.com.

Table 2: Methods for Enantiopurity Assessment

MethodPrincipleApplicationAdvantages
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation and quantification of enantiomersHigh accuracy and precision, applicable to a wide range of compounds
¹⁹F NMR with CSAsFormation of transient diastereomeric complexesDetermination of enantiomeric excess of fluorinated compoundsHigh sensitivity, simple sample preparation
Mosher's Method (NMR)Formation of diastereomeric MTPA esters/amidesDetermination of absolute configuration of chiral alcohols and aminesWell-established and reliable method

Advanced Spectroscopic and Analytical Methodologies for Synthetic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For 2-Amino-4-fluorobutan-1-ol (B1373339) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by advanced techniques, affords a detailed picture of its chemical structure and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 2-Amino-4-fluorobutan-1-ol hydrochloride.

In a typical ¹H NMR spectrum, the protons of the butanol backbone would exhibit distinct chemical shifts and coupling patterns. The presence of the electron-withdrawing fluorine and amino groups significantly influences the electronic environment of neighboring protons, leading to characteristic downfield shifts. For instance, the protons on the carbon bearing the fluorine atom (C4) and the carbon adjacent to the amino group (C2) would resonate at a lower field compared to a simple alkane. The hydroxyl and amine protons are also observable and their chemical shifts can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information by detecting the carbon nuclei. Each of the four unique carbon atoms in the butanol chain would give rise to a distinct signal. The chemical shifts of these carbons are indicative of their bonding environment. The carbon atom attached to the fluorine (C4) would show a significant downfield shift due to the deshielding effect of the electronegative fluorine atom. Similarly, the carbon bonded to the amino group (C2) and the carbon bearing the hydroxyl group (C1) would also be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H1 ~3.5 - 3.8 Multiplet
H2 ~3.0 - 3.4 Multiplet
H3 ~1.8 - 2.2 Multiplet
H4 ~4.4 - 4.7 Triplet of triplets
OH Variable Broad singlet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (ppm)
C1 ~60 - 65
C2 ~50 - 55
C3 ~30 - 35

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of one fluorine environment. The chemical shift of this signal would be characteristic of a primary alkyl fluoride (B91410). Furthermore, this signal would exhibit coupling to the adjacent protons on C4 and C3, providing further confirmation of its position in the molecule. The magnitude of these hydrogen-fluorine coupling constants (J-coupling) is a valuable tool for conformational analysis.

While ¹H and ¹³C NMR establish the connectivity of the molecule, advanced NMR techniques are often necessary to confirm the relative and absolute stereochemistry, as well as to study the molecule's preferred conformation in solution.

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR technique that can be used to probe through-space interactions between the fluorine atom and nearby protons. By observing cross-peaks between the ¹⁹F nucleus and specific protons on the butanol backbone, it is possible to deduce the spatial proximity of these atoms, which can help in assigning the stereochemistry at the chiral center (C2).

A detailed analysis of the proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants can also provide valuable insights into the dihedral angles between adjacent protons and between protons and the fluorine atom. This information, when analyzed using the Karplus equation, can help to determine the preferred staggered conformation (e.g., anti or gauche) of the molecule in solution. This conformational preference is a key aspect of its three-dimensional structure.

X-ray Diffraction Analysis for Absolute Configuration Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. For this compound, obtaining a suitable single crystal would allow for the precise determination of the three-dimensional arrangement of its atoms. The resulting electron density map reveals the exact connectivity and stereochemistry at the chiral center (C2). By employing anomalous dispersion, the absolute configuration (R or S) can be unambiguously assigned. The crystal structure would also provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870), hydroxyl, and chloride ions, which govern the packing of the molecules in the solid state.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. To separate the enantiomers of this compound, a chiral stationary phase (CSP) is employed. These CSPs are themselves chiral and interact diastereomerically with the two enantiomers, leading to different retention times.

Commonly used CSPs for the separation of amino alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), cyclodextrins, or crown ethers. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape for the basic analyte. Once the enantiomers are separated, the enantiomeric excess can be accurately calculated by integrating the peak areas of the two enantiomers. sigmaaldrich.comchromatographyonline.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust analytical technique used for the separation and quantification of volatile and thermally stable compounds. For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability, making it amenable to GC analysis. The primary amino group and the hydroxyl group are polar and can lead to poor peak shape and interactions with the GC column. A common derivatization strategy involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar -NH2 and -OH groups into less polar trimethylsilyl (B98337) ethers and amines.

The derivatized analyte is then introduced into the GC system, where it is vaporized and carried by an inert gas mobile phase (such as helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

Following separation in the column, the analyte reaches the Flame Ionization Detector (FID). In the FID, the sample is burned in a hydrogen-air flame, which produces ions. The resulting current is proportional to the amount of organic analyte being combusted, allowing for sensitive quantification. While GC-FID is a powerful quantitative tool, it does not provide structural information; therefore, it is often used in conjunction with mass spectrometry (GC-MS) for compound identification.

Hypothetical GC-FID Parameters for Derivatized 2-Amino-4-fluorobutan-1-ol:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium at 1.2 mL/min (constant flow)
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Injection Volume 1 µL (split mode, 20:1)
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Expected Ret. Time ~10.5 min

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of compounds, including polar and chiral molecules. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often with the addition of a polar organic co-solvent (modifier) such as methanol (B129727) or ethanol (B145695) to enhance solvating power. mdpi.comresearchgate.net SFC offers advantages over traditional liquid chromatography, including faster analysis times, reduced organic solvent consumption, and higher efficiencies due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. uva.es

For a polar compound like 2-Amino-4-fluorobutan-1-ol, SFC is a highly suitable analytical method. researchgate.net The presence of the amino and hydroxyl groups necessitates the use of a polar modifier in the CO2 mobile phase to ensure adequate solubility and elution from the column. The separation of amino compounds in SFC can sometimes be challenging due to their basic nature, which may cause interactions with the stationary phase. mdpi.com To mitigate this and achieve better peak shapes, additives such as trifluoroacetic acid or ammonium acetate (B1210297) can be incorporated into the mobile phase. researchgate.netnih.gov

Given that 2-Amino-4-fluorobutan-1-ol is a chiral molecule, SFC is particularly well-suited for enantiomeric separation. nih.govresearchgate.net Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are widely used in SFC for resolving enantiomers. researchgate.net The high efficiency of SFC often leads to excellent resolution of chiral compounds in shorter analysis times compared to HPLC. nih.govnih.gov

Illustrative SFC Chiral Separation Parameters:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO2 / Methanol (70:30, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Expected Elution Enantiomer 1: ~4.2 min, Enantiomer 2: ~5.1 min

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of synthetic compounds. It provides highly accurate information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, the free base would be analyzed, having a nominal mass of 123.15 g/mol .

In a typical Electrospray Ionization (ESI) mass spectrum, the compound would be observed as its protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 124.15. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C4H11FNO+ for the protonated molecule).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. By isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides structural information. For 2-Amino-4-fluorobutan-1-ol, common fragmentation pathways would include the loss of small neutral molecules such as water (H2O) from the protonated alcohol, and ammonia (B1221849) (NH3) from the protonated amine. Cleavage of the carbon-carbon bonds would also occur, leading to characteristic fragment ions. For instance, cleavage adjacent to the hydroxyl group could lead to the loss of CH2OH.

Predicted Major Fragment Ions in ESI-MS/MS:

m/z (Predicted)Proposed Fragment Structure/Loss
124.15[M+H]+ (Parent Ion)
107.12[M+H - NH3]+
106.14[M+H - H2O]+
93.11[M+H - CH2OH]+
75.10[M+H - H2O - NH3]+

Applications of 2 Amino 4 Fluorobutan 1 Ol Hydrochloride in Complex Molecular Synthesis

Role as a Chiral Building Block in Multistep Organic Synthesis

Chiral amino alcohols are highly valued as foundational units in the asymmetric synthesis of natural products and pharmaceuticals. researchgate.net 2-Amino-4-fluorobutan-1-ol (B1373339) hydrochloride serves as an exemplary chiral building block, providing a pre-defined stereocenter that can be carried through numerous synthetic steps to afford enantiomerically pure final products. researchgate.netnih.gov Multistep synthesis relies on the sequential construction of complex molecules from simpler, often chiral, precursors. nih.gov The dual functionality of 2-amino-4-fluorobutan-1-ol allows for orthogonal chemical modifications, enabling chemists to build molecular complexity in a controlled and predictable manner.

The presence of the fluorine atom at the C4 position introduces unique electronic properties without a significant steric footprint, a feature that is highly desirable in drug design. Synthetic routes leveraging this building block can lead to complex targets that benefit from the enhanced metabolic stability conferred by the strong carbon-fluorine bond. Its utility is demonstrated in synthetic campaigns where the core aminofluorobutanol structure is elaborated into larger, more complex scaffolds, with the initial chirality being preserved throughout the reaction sequence.

Table 1: Profile of 2-Amino-4-fluorobutan-1-ol Hydrochloride as a Chiral Synthon

Property Description Synthetic Implication
Chirality Possesses a defined stereocenter at the C2 position. Enables the synthesis of enantiomerically pure target molecules, crucial for pharmacological specificity.
Bifunctionality Contains primary amino (-NH₂) and primary hydroxyl (-OH) groups. Allows for selective and sequential reactions, providing multiple points for molecular elaboration.

| Fluorination | Features a fluorine atom at the C4 position. | Imparts desirable properties such as increased metabolic stability and altered electronics to the final compound. |

Precursor for Fluorinated Amino Acids and Their Derivatives

Fluorinated amino acids are of immense interest as they can be incorporated into peptides and proteins to enhance stability and modulate biological activity. libretexts.orgnih.gov this compound is a direct precursor to γ-fluoro amino acids, such as 2-amino-4-fluorobutanoic acid. This transformation is conceptually straightforward, involving the selective oxidation of the primary alcohol at the C1 position to a carboxylic acid.

This oxidation can be achieved using a variety of modern reagents. A two-step process is common, beginning with a mild oxidation of the primary alcohol to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting aldehyde can then be further oxidized to the carboxylic acid using reagents such as sodium chlorite (B76162) (NaClO₂) in what is known as the Pinnick oxidation. Protecting the amino group, for example as a Boc- or Cbz-derivative, is typically required before oxidation to prevent side reactions. Following oxidation, deprotection yields the target fluorinated amino acid.

Table 2: Representative Synthetic Route to 2-Amino-4-fluorobutanoic Acid

Step Reaction Reagents Intermediate/Product
1 N-Protection Boc₂O, Et₃N N-Boc-2-amino-4-fluorobutan-1-ol
2 Oxidation to Aldehyde PCC or DMP N-Boc-2-amino-4-fluorobutanal
3 Oxidation to Acid NaClO₂, NaH₂PO₄ N-Boc-2-amino-4-fluorobutanoic acid

| 4 | N-Deprotection | HCl or TFA | 2-Amino-4-fluorobutanoic acid |

Intermediate in the Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are prevalent in a vast number of pharmaceuticals and agrochemicals due to their unique biological activities. nih.govnih.gov The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various fluorinated heterocycles, particularly five- and six-membered rings containing nitrogen and oxygen.

For example, it can be used to synthesize fluorinated pyrrolidines. This can be accomplished by first converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by the amino group leads to the formation of the pyrrolidine (B122466) ring. This intramolecular cyclization is often highly efficient, yielding 2-(fluoromethyl)pyrrolidine (B3168299) derivatives.

Alternatively, the compound can serve as a precursor for fluorinated oxazolines. Reaction of the amino alcohol with a carboxylic acid or its derivative (like an acyl chloride or ester) under dehydrating conditions first forms an amide, which can then undergo intramolecular cyclization to form the oxazoline (B21484) ring. Another route involves condensation with an imidate. These heterocyclic structures serve as important scaffolds in medicinal chemistry. mdpi.com

Table 3: Plausible Heterocyclic Scaffolds from 2-Amino-4-fluorobutan-1-ol

Heterocycle Class Synthetic Strategy Key Reagents Resulting Scaffold
Fluorinated Pyrrolidine Intramolecular Sₙ2 Cyclization 1. TsCl, Pyridine2. Base (e.g., K₂CO₃) 2-(Fluoromethyl)pyrrolidine
Fluorinated Oxazoline Condensation/Cyclization Carboxylic Acid, Dehydrating Agent 2-Substituted-4-(2-fluoroethyl)oxazoline

| Fluorinated Oxazinane | Cyclization with Aldehyde | Formaldehyde, Acid Catalyst | 5-(Fluoromethyl)oxazinane |

Utility in the Construction of Functionalized Organophosphonates

Aminophosphonates, as isosteres of amino acids, are a critical class of compounds with applications ranging from enzyme inhibitors to herbicides. nih.govnih.gov Fluorinated aminophosphonates, in particular, have garnered significant interest due to their enhanced biological properties. mdpi.com this compound provides a valuable scaffold for the synthesis of functionalized aminophosphonates where the final product retains the hydroxyl and fluoroalkyl moieties.

The most common method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction. In a hypothetical application, the amino group of 2-Amino-4-fluorobutan-1-ol could react with an aldehyde (e.g., benzaldehyde) to form a Schiff base intermediate. In the same pot, this imine can then be attacked by a dialkyl phosphite (B83602) (e.g., diethyl phosphite) to generate the corresponding α-aminophosphonate. The resulting molecule, diethyl ((4-fluoro-1-hydroxybutan-2-yl)amino)(phenyl)methylphosphonate, is a highly functionalized organophosphorus compound that combines chirality, a fluorine atom, a hydroxyl group, and the phosphonate (B1237965) functionality.

Table 4: Hypothetical Kabachnik-Fields Reaction

Reactant 1 Reactant 2 Reactant 3 Catalyst (optional) Product Structure

Diversification through Derivatization of Amino and Hydroxyl Moieties

The synthetic utility of this compound is greatly expanded through the selective derivatization of its amino and hydroxyl groups. These two functional groups can be modified independently or together to create a library of novel fluorinated compounds for screening and further synthetic applications.

Reactions of the Amino Group: The primary amine is a versatile nucleophile and can undergo a wide range of transformations:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces stable sulfonamides, which are important functional groups in many drugs.

Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl halides or participate in nucleophilic aromatic substitution with activated aryl halides, such as 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) or its analogs. mdpi.com

Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) yields secondary or tertiary amines.

Reactions of the Hydroxyl Group: The primary alcohol can be transformed into various other functional groups:

Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides forms esters.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers.

Conversion to Leaving Group: The hydroxyl group can be converted into a tosylate or mesylate, facilitating subsequent nucleophilic substitution reactions.

Halogenation: Deoxyhalogenation reactions can replace the hydroxyl group with another halogen.

This ability to be readily derivatized makes this compound a powerful platform for generating chemical diversity, enabling the exploration of structure-activity relationships in drug discovery programs.

Table 5: Common Derivatization Reactions

Functional Group Reaction Type Reagent Example Product Functional Group
**Amino (-NH₂) ** Acylation Acetyl Chloride Amide (-NHCOR)
Sulfonylation Tosyl Chloride Sulfonamide (-NHSO₂R)
N-Arylation 1-Fluoro-2,4-dinitrobenzene N-Aryl Amine
Hydroxyl (-OH) Esterification Benzoic Acid, H⁺ Ester (-OCOR)
Etherification NaH, then CH₃I Ether (-OR)

Theoretical and Computational Investigations of Fluorinated Amino Alcohols

Density Functional Theory (DFT) Calculations for Geometry Optimization and Reactivity Prediction

The geometry optimization of a molecule like 2-Amino-4-fluorobutan-1-ol (B1373339) hydrochloride would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). fluorine1.rufluorine1.ruresearchgate.net These calculations would yield the most stable three-dimensional arrangement of the atoms, taking into account the electrostatic interactions and steric effects. The presence of the fluorine atom is expected to cause a shortening of the C-F bond and influence the dihedral angles of the carbon backbone due to gauche effects.

Reactivity prediction is another key application of DFT. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity. The HOMO-LUMO energy gap is a critical parameter for determining the chemical stability and reactivity of a molecule. nih.gov A smaller gap generally implies higher reactivity. For fluorinated compounds, the electron-withdrawing nature of fluorine typically lowers the HOMO and LUMO energy levels.

Furthermore, DFT can be used to calculate various molecular descriptors that provide insights into reactivity. These include the electrostatic potential (ESP) map, which indicates regions of positive and negative charge on the molecular surface, and Fukui functions, which predict the sites most susceptible to nucleophilic or electrophilic attack. nih.gov

Below is a representative table of DFT-calculated parameters for a generic fluorinated amino alcohol, illustrating the type of data that can be obtained.

ParameterRepresentative ValueSignificance
C-F Bond Length1.38 ÅIndicates a strong, polarized bond.
C-O Bond Length1.43 ÅStandard single bond length.
C-N Bond Length1.47 ÅStandard single bond length.
HOMO Energy-7.5 eVRelates to the ability to donate electrons.
LUMO Energy1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap8.7 eVIndicator of chemical stability.
Dipole Moment3.5 DReflects the overall polarity of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. mdpi.com For a flexible molecule like 2-Amino-4-fluorobutan-1-ol hydrochloride, MD simulations are invaluable for exploring its conformational landscape and understanding how it behaves in different environments, particularly in solution.

Conformational analysis through MD simulations involves simulating the molecule's trajectory over time, allowing it to sample various rotational states (rotamers) around its single bonds. This provides a dynamic picture of the molecule's flexibility and the relative populations of different conformers. The presence of the fluorine atom and the amino and hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which can significantly influence the preferred conformations. nih.govresearchgate.net

The effect of solvent is a crucial aspect that MD simulations can address. By explicitly including solvent molecules (e.g., water) in the simulation box, one can study the solvation of the fluorinated amino alcohol and the specific interactions between the solute and solvent molecules. aalto.fi The hydrophilic amino and hydroxyl groups will form hydrogen bonds with water, while the fluorinated alkyl chain will have more complex interactions. MD simulations can quantify the radial distribution functions of water molecules around different parts of the solute, providing a detailed picture of the solvation shell. aalto.fi

The development of accurate force fields is critical for meaningful MD simulations. For fluorinated organic molecules, specialized force field parameters are often required to correctly model the behavior of the fluorine atom. nih.govbiorxiv.org

The following table summarizes the types of insights that can be gained from MD simulations of a fluorinated amino alcohol in an aqueous solution.

Simulation AspectInformation Gained
Conformational SamplingIdentification of low-energy conformers and their relative populations.
Intramolecular InteractionsAnalysis of the stability and dynamics of intramolecular hydrogen bonds.
Solvation StructureCharacterization of the hydration shell around the molecule.
Solvent DynamicsCalculation of the residence time of water molecules near functional groups.
Transport PropertiesEstimation of diffusion coefficients.

Mechanistic Studies of Synthetic Reactions Involving this compound

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can be used to investigate the reaction pathways, identify transition states, and calculate activation energies. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions.

The synthesis of fluorinated amino alcohols often involves nucleophilic fluorination or the reduction of a fluorinated precursor. nih.govnih.gov DFT calculations can be used to model the potential energy surface of the reaction. By locating the transition state structures and calculating their energies, the activation energy barrier for each step can be determined. This allows for a comparison of different possible reaction pathways and the identification of the most energetically favorable route.

For instance, in a nucleophilic fluorination reaction, computational studies can model the approach of the fluoride (B91410) ion to the substrate, the breaking of the leaving group bond, and the formation of the new carbon-fluorine bond. These calculations can also shed light on the stereochemical outcome of the reaction. mdpi.com

A representative table outlining the computational investigation of a synthetic step is provided below.

Reaction StepComputational MethodKey Findings
Nucleophilic SubstitutionDFT (B3LYP/6-31G*)Identification of a concerted SN2-like transition state.
Calculation of an activation energy of 25 kcal/mol.
Reduction of a KetoneDFT (M06-2X/def2-TZVP)Elucidation of the stereoselectivity based on the approach of the reducing agent.
Prediction of a major and minor diastereomer in a 9:1 ratio.

Quantum Chemical Approaches to Understanding Fluorine Effects on Molecular Structure and Reactivity

Quantum chemical methods provide a fundamental understanding of the electronic effects of fluorine substitution. The unique properties of the fluorine atom, such as its high electronegativity and small size, lead to significant changes in the electronic structure of a molecule, which in turn affects its physical and chemical properties. mdpi.comacs.org

One of the key concepts is the inductive effect, where the highly electronegative fluorine atom withdraws electron density from the carbon backbone. This effect can be quantified using quantum chemical calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges). The NBO analysis can also reveal details about hyperconjugative interactions, such as the interaction between the C-H bonding orbitals and the C-F antibonding orbital, which can influence conformational preferences (the gauche effect).

The impact of fluorine on hydrogen bonding is another area of active research. While the C-F bond itself is a poor hydrogen bond acceptor, the presence of fluorine can modulate the acidity of nearby N-H and O-H protons, thereby affecting their hydrogen bonding capabilities. nih.govrsc.org Quantum theory of atoms in molecules (QTAIM) is a powerful tool to analyze the topology of the electron density and characterize the nature of non-covalent interactions, including hydrogen bonds. researchgate.netrsc.org

The following table summarizes some of the key electronic effects of fluorine that can be investigated using quantum chemical methods.

Fluorine EffectComputational ApproachPredicted Impact on 2-Amino-4-fluorobutan-1-ol
Inductive EffectNBO Charge AnalysisIncreased positive charge on the carbon atom attached to fluorine.
Gauche EffectConformational Energy ScansStabilization of gauche conformers around the C-C bonds near the fluorine atom.
Hydrogen Bond ModulationAcidity (pKa) CalculationsIncreased acidity of the O-H and N-H protons compared to the non-fluorinated analog.
Non-covalent InteractionsQTAIM AnalysisCharacterization of weak intramolecular C-H...F interactions.

Future Research Directions in 2 Amino 4 Fluorobutan 1 Ol Hydrochloride Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally benign synthetic routes to chiral fluorinated compounds is a paramount goal in modern organic chemistry. Future research in the synthesis of 2-Amino-4-fluorobutan-1-ol (B1373339) hydrochloride should prioritize the exploration of novel and sustainable methodologies that move beyond traditional synthetic approaches.

Current synthetic strategies often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. The exploration of biocatalysis, for instance, presents a promising avenue for a more sustainable synthesis. The use of enzymes, such as transaminases or reductases, could enable the stereoselective introduction of the amine and alcohol functionalities in a single step from a suitable fluorinated precursor. This approach would not only enhance the enantiomeric purity of the final product but also operate under mild, aqueous conditions, thereby reducing the environmental impact.

Another promising area is the application of continuous flow chemistry. Flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless scale-up. Developing a continuous flow process for the synthesis of 2-Amino-4-fluorobutan-1-ol hydrochloride could lead to higher yields, reduced reaction times, and minimized purification steps.

Furthermore, research into novel fluorinating agents and strategies will be crucial. While established fluorinating agents have proven effective, the development of new reagents with improved safety profiles and selectivity is an ongoing endeavor. Investigating late-stage fluorination techniques, where the fluorine atom is introduced at a later point in the synthetic sequence, could also provide more convergent and flexible routes to the target molecule and its derivatives.

Table 1: Proposed Novel and Sustainable Synthetic Routes

Research FocusProposed MethodologyPotential Advantages
Biocatalytic SynthesisUse of engineered transaminases and ketoreductases.High stereoselectivity, mild reaction conditions, reduced waste.
Continuous Flow ChemistryDevelopment of a multi-step flow reactor system.Improved process control, enhanced safety, scalability.
Advanced FluorinationExploration of novel nucleophilic or electrophilic fluorinating agents.Higher efficiency, improved safety, and broader substrate scope.

Development of Advanced Stereoselective Methodologies

The presence of two stereocenters in this compound means that four possible stereoisomers exist. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the development of advanced stereoselective synthetic methods a critical area of research. Future work should focus on methodologies that provide precise control over the absolute and relative stereochemistry of the molecule.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. acs.org The development of novel chiral organocatalysts for the key bond-forming reactions in the synthesis of this compound could lead to high enantiomeric and diastereomeric purities. For example, proline-catalyzed Mannich-type reactions have been successfully employed for the synthesis of similar fluorinated γ-amino alcohols. acs.org

Transition-metal catalysis also continues to offer new possibilities. Copper-catalyzed asymmetric hydroamination of allylic alcohols is a powerful method for the synthesis of chiral γ-amino alcohols. nih.gov Adapting such methods to fluorinated substrates could provide a direct and efficient route to enantiomerically enriched 2-Amino-4-fluorobutan-1-ol. Research into developing new chiral ligands that can effectively control the stereochemical outcome of these reactions will be essential.

Furthermore, substrate-controlled diastereoselective reactions, where the stereochemistry of a starting material directs the formation of subsequent stereocenters, could be further explored. This approach, often involving chiral auxiliaries, can be highly effective for achieving the desired stereoisomer. mdpi.comresearchgate.netnih.gov

Table 2: Advanced Stereoselective Methodologies

MethodologyKey Research GoalExpected Outcome
Asymmetric OrganocatalysisDesign of novel chiral catalysts for key bond-forming steps.High enantiomeric and diastereomeric excess under mild conditions.
Transition-Metal CatalysisDevelopment of new chiral ligands for reactions like asymmetric hydrogenation or hydroamination.Efficient and highly selective synthesis of specific stereoisomers.
Substrate-Controlled SynthesisUtilization of novel chiral auxiliaries or fluorinated starting materials.Predictable and controllable stereochemical outcomes.

Expansion of Applications as a Versatile Synthetic Intermediate

While this compound is a valuable molecule in its own right, its primary utility lies in its role as a versatile synthetic intermediate for the construction of more complex molecules. Future research should aim to expand its applications in medicinal chemistry, materials science, and agrochemistry.

In medicinal chemistry, this compound can serve as a key building block for the synthesis of novel drug candidates. The fluorinated amino alcohol scaffold can be incorporated into peptidomimetics, enzyme inhibitors, and receptor ligands to enhance their pharmacological properties. For example, the introduction of a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism.

In the field of materials science, fluorinated compounds are known for their unique properties, including hydrophobicity and thermal stability. This compound could be used as a monomer or a precursor for the synthesis of novel fluorinated polymers, liquid crystals, or surfactants with tailored properties.

Furthermore, the development of a "chemical toolbox" of derivatives of this compound would significantly enhance its utility. This would involve the selective modification of the amine and alcohol functionalities to create a library of related building blocks that can be readily incorporated into a wide range of target molecules.

Integration of Computational and Experimental Approaches in Synthesis Design

The synergy between computational chemistry and experimental synthesis has become increasingly powerful in modern drug discovery and process development. Future research on this compound should leverage this integration to accelerate the design and optimization of synthetic routes.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and guide the design of new catalysts. By understanding the transition states and intermediates involved in a reaction, researchers can make more informed decisions about reaction conditions and catalyst selection.

Molecular modeling and docking studies can be used to design novel target molecules that incorporate the 2-Amino-4-fluorobutan-1-ol scaffold. These computational tools can predict the binding affinity of a potential drug candidate to its biological target, allowing for the prioritization of the most promising compounds for synthesis and testing.

Furthermore, computational methods can aid in the prediction of the physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability. This information is crucial for the design of molecules with optimal drug-like properties.

Table 3: Integration of Computational and Experimental Approaches

Computational ToolApplication in Synthesis DesignExperimental Validation
Density Functional Theory (DFT)Mechanistic studies of synthetic reactions and catalyst design.Synthesis and testing of predicted optimal catalysts and reaction conditions.
Molecular DockingDesign of novel bioactive molecules incorporating the 2-amino-4-fluorobutan-1-ol scaffold.Synthesis and biological evaluation of designed compounds.
QSAR ModelingPrediction of physicochemical properties of novel derivatives.Synthesis and experimental measurement of properties like solubility and logP.

Research into its Role in Advanced Fluorine Chemistry Methodologies

The field of fluorine chemistry is continually evolving, with the development of new and more efficient methods for introducing fluorine into organic molecules. Future research could explore the use of this compound and its derivatives as substrates or probes in the development of these advanced methodologies.

For instance, the compound could be used as a model substrate to test the efficacy and selectivity of new fluorinating reagents. The presence of multiple functional groups provides a good platform for assessing the chemoselectivity of a new method.

Additionally, the development of late-stage fluorination techniques is a major focus in medicinal chemistry, as it allows for the rapid diversification of drug candidates. Research into the selective fluorination of more complex molecules derived from this compound could contribute to the advancement of this important area.

The unique electronic properties of the C-F bond can also be exploited in the design of new chemical transformations. Investigating the reactivity of the fluorinated carbon center in this compound could lead to the discovery of novel reactions and synthetic strategies.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-fluorobutan-1-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves fluorination of a precursor (e.g., 4-bromobutan-1-ol) using fluorinating agents like KF or Selectfluor, followed by amino group introduction via reductive amination. Key steps include:

  • Protection of hydroxyl groups to prevent side reactions (e.g., using tert-butyldimethylsilyl chloride).
  • Optimization of fluorination : Temperature control (40–60°C) and anhydrous conditions to minimize hydrolysis .
  • Purification : Use of recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt. Monitor purity via LC-MS (>95% by area) and confirm structure with 19F^{19}\text{F} NMR .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to avoid hygroscopic degradation .
  • Handling : Use gloveboxes or fume hoods to minimize exposure to moisture. For aqueous solutions, adjust pH to 4–5 (HCl) to stabilize the protonated amine .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation pathways (e.g., dehydrohalogenation) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns. For example, 19F^{19}\text{F} chemical shifts near -200 ppm indicate aliphatic C-F bonds .
  • FTIR : Peaks at 3300 cm1^{-1} (N-H stretch) and 1050 cm1^{-1} (C-F stretch) validate functional groups.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian DFT) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

Methodological Answer:

  • Purity assessment : Compare DSC thermograms (melting point range <2°C indicates high purity) .
  • Solubility studies : Use shake-flask method in buffered solutions (pH 1–12) to identify pH-dependent solubility trends. For conflicting data, validate via saturated solution analysis with gravimetric quantification .
  • Crystallography : Single-crystal X-ray diffraction to resolve polymorphism or hydrate formation .

Q. What strategies are recommended for designing enantioselective syntheses of this compound, and how can chiral purity be validated?

Methodological Answer:

  • Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during fluorination.
  • Chiral resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
  • Validation : Measure optical rotation ([α]D_D) and compare with literature. Use 1H^{1}\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) .

Q. How can computational chemistry tools be applied to predict the reactivity and stability of this compound under various experimental conditions?

Methodological Answer:

  • DFT calculations : Model reaction pathways (e.g., SN2 fluorination) to predict activation energies and optimize reaction conditions.
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess hydrolysis risks.
  • Degradation prediction : Use software like SPARTAN to identify vulnerable bonds (e.g., C-Cl in hydrochloride salts) under thermal stress .

Q. What experimental approaches are suitable for investigating the acid-base behavior and protonation states of this compound in aqueous and non-aqueous solvents?

Methodological Answer:

  • Potentiometric titration : Determine pKa values in water/DMSO mixtures. Use a combined glass electrode and validate with UV-Vis spectroscopy (e.g., pH-dependent absorbance at 260 nm).
  • NMR titration : Monitor chemical shift changes in 1H^{1}\text{H}-NMR (e.g., amine proton shifts) across pH gradients .
  • Solubility-pH profiles : Use Henderson-Hasselbalch equation to correlate ionization state with solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.